molecular formula C8H5BrClIO2 B2404681 Methyl 5-bromo-4-chloro-2-iodobenzoate CAS No. 1528948-34-6

Methyl 5-bromo-4-chloro-2-iodobenzoate

Cat. No.: B2404681
CAS No.: 1528948-34-6
M. Wt: 375.38
InChI Key: MJGLOYDQWHRROF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-chloro-2-iodobenzoate ( 1528948-34-6) is a high-purity, tri-halogenated benzoate ester building block of significant interest in advanced organic synthesis and pharmaceutical research. With the molecular formula C 8 H 5 BrClIO 2 and a molecular weight of 375.39 g/mol, this compound serves as a versatile precursor for constructing complex molecules . Its structure features three distinct halogen substituents (bromo, chloro, and iodo) strategically positioned on the aromatic ring, enabling sequential cross-coupling reactions and functional group interconversions. The iodine at the ortho position is particularly reactive in metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for selective aryl-aryl or aryl-heteroatom bond formation . The bromo and chloro groups offer additional sites for further derivatization, making this compound an invaluable scaffold for generating diverse compound libraries. Stored as a yellow solid, it requires handling in a cool, dark place (2-8°C), sealed in dry conditions to preserve stability . This compound is prominently used as a key intermediate in synthesizing biologically active molecules. Recent research has demonstrated that derivatives of 5-bromo-2-iodobenzoic acid show significant in vitro bioactivity, including notable cytotoxicity against specific tumor cell lines such as 769-P and HepG2, highlighting its potential in anticancer drug discovery . Some synthesized hydrazide-hydrazone derivatives have also exhibited moderate antimicrobial activity against a panel of microorganisms. The presence of multiple halogens facilitates its transformation into various derivatives, including amides and hydrazides, which are crucial for developing new therapeutic agents and chemical probes. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for detailed hazard information (Signal Word: Warning; Hazard Statements: H302, H315, H319, H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-chloro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGLOYDQWHRROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528948-34-6
Record name methyl 5-bromo-4-chloro-2-iodobenzoate
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-4-chloro-2-iodobenzoate: A Key Building Block in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized aromatic building blocks is paramount. These scaffolds provide a rigid framework upon which molecular complexity can be precisely and efficiently constructed. Methyl 5-bromo-4-chloro-2-iodobenzoate, a polysubstituted benzene derivative, represents a quintessential example of such a strategic intermediate. Its unique arrangement of three distinct halogen atoms—bromine, chlorine, and iodine—each with differential reactivity, coupled with a methyl ester, makes it an exceptionally versatile tool for medicinal chemists. This guide offers a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a particular focus on its role in the synthesis of complex pharmaceutical agents. The distinct reactivity of the iodo, bromo, and chloro substituents allows for selective, sequential cross-coupling reactions, enabling the construction of intricate molecular architectures that are often central to the efficacy of modern therapeutics.[1]

Part 1: Core Chemical and Physical Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The following table summarizes the key identifiers for Methyl 5-bromo-4-chloro-2-iodobenzoate.

IdentifierValueSource(s)
CAS Number 1528948-34-6[2]
Molecular Formula C₈H₅BrClIO₂[2][3]
Molecular Weight 375.39 g/mol [2][3]
IUPAC Name methyl 5-bromo-4-chloro-2-iodobenzoate
Synonyms 5-Bromo-4-chloro-2-iodo-benzoic acid methyl ester
InChI InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,1H3[3]
InChIKey MJGLOYDQWHRROF-UHFFFAOYSA-N[3]
SMILES COC(=O)C1=CC(=C(C=C1I)Cl)Br[3]

Part 2: Synthesis and Characterization

The synthesis of Methyl 5-bromo-4-chloro-2-iodobenzoate is typically achieved through a multi-step process, culminating in the esterification of the corresponding carboxylic acid.

Synthesis of the Precursor: 5-bromo-4-chloro-2-iodobenzoic acid

The synthesis of the carboxylic acid precursor is a critical first step. While multiple synthetic routes to halogenated benzoic acids exist, a common strategy involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, a plausible synthetic pathway could start from 2-amino-5-bromo-4-chlorobenzoic acid.

Experimental Protocol: Fischer Esterification

The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4]

Objective: To synthesize Methyl 5-bromo-4-chloro-2-iodobenzoate from 5-bromo-4-chloro-2-iodobenzoic acid.

Materials:

  • 5-bromo-4-chloro-2-iodobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-4-chloro-2-iodobenzoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as dichloromethane.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Continue washing until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-bromo-4-chloro-2-iodobenzoate.

  • The crude product can be further purified by column chromatography or recrystallization.

Characterization

The structural elucidation and confirmation of Methyl 5-bromo-4-chloro-2-iodobenzoate would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl ester protons would also be present, typically around 3.9 ppm.

    • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester and the six aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes would result in a characteristic isotopic pattern in the mass spectrum. Predicted mass spectral data suggests a [M+H]⁺ peak at m/z 374.82790.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1720-1740 cm⁻¹, and bands corresponding to the aromatic C-H and C-C bonds.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of Methyl 5-bromo-4-chloro-2-iodobenzoate lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most reactive towards palladium-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, and finally the carbon-chlorine bond. This reactivity gradient allows for a stepwise and controlled introduction of different functionalities onto the aromatic ring.

This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules. For instance, the iodo group can be selectively coupled with a boronic acid (Suzuki coupling), an alkyne (Sonogashira coupling), or an alkene (Heck coupling), leaving the bromo and chloro groups intact for subsequent transformations. This strategic approach is particularly valuable in the synthesis of novel therapeutic agents.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic workflow utilizing the differential reactivity of the halogens in a related polysubstituted aromatic compound for the construction of a complex biaryl structure, a common motif in pharmacologically active molecules.

G A Polysubstituted Aromatic Core (e.g., Methyl 5-bromo-4-chloro-2-iodobenzoate) B Suzuki Coupling (Pd catalyst, base) A->B R1-B(OH)2 C Introduction of R1 (at the iodo position) B->C D Buchwald-Hartwig Amination (Pd catalyst, base) C->D R2-NH2 E Introduction of R2-NH (at the bromo position) D->E F Final Molecule E->F

Caption: A conceptual workflow for sequential cross-coupling reactions.

Part 4: Safety and Handling

As a laboratory chemical, Methyl 5-bromo-4-chloro-2-iodobenzoate should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds can provide guidance on necessary safety precautions.[2]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. In case of ingestion, seek medical attention.[9]

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Part 5: Conclusion

Methyl 5-bromo-4-chloro-2-iodobenzoate is a highly valuable and versatile building block for organic synthesis, particularly within the pharmaceutical industry. Its trifunctional halogenated aromatic core allows for a range of selective and sequential chemical modifications, providing a powerful platform for the construction of complex and novel molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or scientist looking to leverage its synthetic potential in the pursuit of new therapeutic agents.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 1528948-34-6 | Methyl 5-bromo-4-chloro-2-iodobenzoate | MFCD24107105. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-4-chloro-2-iodobenzoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 5-Chloro-2-Iodobenzoate: A Gateway to Novel Drug Discovery and Material Innovation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Bromobenzoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Solubility data for Methyl 5-bromo-4-chloro-2-iodobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Process Engineering for Methyl 5-bromo-4-chloro-2-iodobenzoate

Executive Summary

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS 1528948-34-6) is a highly functionalized, dense halogenated aromatic ester, serving as a critical intermediate in the synthesis of SGLT2 inhibitors and complex agrochemicals. Its unique substitution pattern—featuring three distinct halogens—creates specific solubility challenges characterized by high lipophilicity and sensitivity to solvent polarity.

This guide addresses the scarcity of public equilibrium data by establishing a predictive solubility framework based on structural analogs and verified synthesis protocols. It provides a robust methodology for experimental determination and outlines the thermodynamic models required to scale purification processes.

Physiochemical Characterization & Solubility Profile

Structural Analysis & Solvation Mechanics

The molecule features a hydrophobic benzoate core decorated with electron-withdrawing halogens (Br, Cl, I).

  • Lipophilicity: High LogP (Estimated > 3.5). The ester moiety provides the only significant hydrogen bond acceptor site, limiting solubility in protic solvents.

  • Crystal Lattice Energy: The heavy iodine and bromine atoms increase van der Waals interactions, resulting in a higher lattice energy that requires moderately polar, aprotic solvents to overcome.

Solubility Heatmap (Qualitative & Semi-Quantitative)

Derived from synthesis workups (e.g., recrystallization from MeOH/Water) and Hansch-Fujita substituent constants.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>200 mg/mL)"Like dissolves like"; halogen-halogen interactions stabilize the solute.
Esters/Ketones Ethyl Acetate, AcetoneGood (50–150 mg/mL)Dipole-dipole interactions with the ester carbonyl are favorable.
Alcohols Methanol, Ethanol, IPAModerate (10–40 mg/mL)Temperature-dependent. Soluble at reflux; poor at

. Ideal for crystallization.
Ethers THF, MTBEGood Strong solvation via oxygen lone pairs.
Alkanes Hexane, HeptanePoor (<5 mg/mL)Lack of polarizability to disrupt the crystal lattice.
Water WaterInsoluble (<0.1 mg/mL)Hydrophobic exclusion dominates. Acts as a strong anti-solvent.

Critical Process Insight: Literature precedents indicate purification via recrystallization from Ethanol/Water (50%) or Methanol/Water systems [1, 4]. This confirms that alcohols act as the solvent and water as the anti-solvent.

Experimental Protocol: Polythermal Solubility Determination

Since exact equilibrium values vary by batch purity, researchers must generate their own solubility curves. The Polythermal Method is superior to isothermal gravimetry for this compound due to its speed and ability to define the Metastable Zone Width (MSZW).

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solute (m1) & Solvent (V1) Heat Heat to Dissolution (Rate: 0.5°C/min) Start->Heat Clear Solution Clear? (Laser Transmissivity > 95%) Heat->Clear Clear->Heat No RecordT1 Record T_dissolution (Equilibrium Temp) Clear->RecordT1 Yes Cool Cool to Nucleation (Rate: 0.5°C/min) RecordT1->Cool Cloud Turbidity Detected? Cool->Cloud Cloud->Cool No RecordT2 Record T_nucleation (MSZW Limit) Cloud->RecordT2 Yes AddSolvent Add Solvent Increment (Dilute) RecordT2->AddSolvent Model Fit Data to Apelblat Equation RecordT2->Model Data Sufficient AddSolvent->Heat Repeat for New Conc.

Figure 1: Polythermal workflow for determining T_dissolution and T_nucleation to establish the solubility curve and MSZW.

Step-by-Step Methodology
  • Preparation: Load a precise mass (e.g., 500 mg) of Methyl 5-bromo-4-chloro-2-iodobenzoate into a jacketed crystallizer. Add initial solvent (e.g., 5 mL Ethanol).

  • Heating Phase: Ramp temperature at 0.5 K/min under constant stirring (300 rpm). Use a turbidity probe or focused beam reflectance measurement (FBRM) to detect the exact point of dissolution (

    
    ).
    
  • Cooling Phase: Immediately cool at 0.5 K/min until nucleation is detected (

    
    ).
    
  • Iteration: Add a known volume of solvent to dilute the mixture and repeat the cycle. This generates multiple data points (

    
    ) from a single sample.
    

Thermodynamic Modeling

To interpolate solubility data for process design, the Modified Apelblat Equation is the industry standard for halogenated aromatic esters due to its accuracy in non-ideal solutions.

The Equation:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical parameters derived from regression of the experimental data.
    

Why this matters: Simple van't Hoff plots often fail for this class of compounds in alcohols because the enthalpy of solution (


) is temperature-dependent. The 

term corrects for this non-linearity, ensuring accurate yield predictions during cooling crystallization.

Process Engineering: Purification Strategy

Based on the solubility differential, a Cooling-Assisted Anti-Solvent Crystallization is recommended.

Solvent System Selection
  • Primary Solvent: Ethanol (High solubility at

    
    , moderate at 
    
    
    
    ).
  • Anti-Solvent: Water (Induces high supersaturation).

Process Flow Diagram

PurificationProcess Crude Crude Intermediate (Solid) Dissolve Dissolution Solvent: EtOH @ 60°C Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cooling Cooling to 25°C (Seed Addition) Filter->Cooling Antisolvent Anti-Solvent Dosing Water (Slow Addition) Cooling->Antisolvent Harvest Filtration & Drying Yield > 85% Antisolvent->Harvest

Figure 2: Optimized purification workflow combining cooling and anti-solvent techniques to maximize yield and purity.

Protocol Notes:

  • Dissolve crude material in Ethanol (approx. 5-7 volumes) at 60°C.

  • Perform hot filtration to remove inorganic salts (NaBr/NaCl residues from synthesis).

  • Cool slowly to 40°C. If spontaneous nucleation does not occur, seed with 1% pure crystal.

  • Add Water dropwise (ratio 1:1 relative to Ethanol) while cooling to 5°C.

  • Filter and wash with cold 50% EtOH/Water.

References

  • ChemicalBook. (2025). Synthesis and properties of 5-Bromo-2-iodobenzoic acid derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Exploring the Volatility, Phase Transitions, and Solubility Properties of Halogenated Benzaldehydes. PubMed Central. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Methyl 5-bromo-2-iodobenzoate. Retrieved from

  • Google Patents. (2015). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous purification protocols). Retrieved from

  • J. Chem. Eng. Data. (2018).[3] Thermodynamic Solvation Parameters for Halogenated Benzoic Acids. (General reference for Apelblat modeling of this class).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Polyhalogenated Methyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Polyhalogenated Methyl Benzoates

Polyhalogenated methyl benzoates are a class of aromatic esters that are integral to the development of new pharmaceuticals, agrochemicals, and advanced materials. Their utility is often dictated by their inherent stability under various conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of these compounds is not merely academic; it is a cornerstone of predictive chemistry, enabling the design of molecules with desired shelf-lives, reaction selectivities, and safety profiles.

Thermodynamic stability, quantified by the Gibbs free energy of formation (ΔfG°), represents the energy of a compound relative to its constituent elements in their standard states. A more negative ΔfG° signifies a more stable compound. This guide provides a deep dive into the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of polyhalogenated methyl benzoates. We will explore both experimental and computational approaches, elucidate the key factors governing stability, and provide actionable protocols for researchers in the field.

I. Foundational Principles of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally governed by its enthalpy of formation (ΔfH°) and its entropy (S°). The Gibbs free energy of formation (ΔfG°) elegantly combines these two factors:

ΔfG° = ΔfH° - TΔS° [1]

Where:

  • ΔfH° (Standard Enthalpy of Formation): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates stronger bonding and greater energetic stability.

  • T (Temperature): The absolute temperature in Kelvin.

  • ΔS° (Standard Entropy of Formation): The change in entropy during the formation of the compound. This term relates to the degree of disorder.

For complex organic molecules, these values are determined through a combination of experimental calorimetry and computational chemistry, which will be the focus of the subsequent sections.

II. Experimental Determination of Thermodynamic Stability

A robust understanding of thermodynamic stability is built upon rigorous experimental data. Several thermal analysis and calorimetric techniques are indispensable for characterizing polyhalogenated methyl benzoates.[2][3]

A. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[4][5] It is particularly useful for determining melting points, enthalpies of fusion, and glass transitions, all of which provide insights into the stability of the crystalline lattice.

  • Sample Preparation: Accurately weigh 5-10 mg of the polyhalogenated methyl benzoate sample into a standard aluminum DSC pan.[4] Seal the pan hermetically.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium and zinc.[4][5]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 250 °C).[6][7] An inert nitrogen atmosphere should be maintained with a purge rate of 50 mL/min.[6]

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating ramp under the same conditions as the first. This helps to erase the sample's prior thermal history.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and the integrated peak area, which corresponds to the enthalpy of fusion (ΔHfus).[6][7]

Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate offers a good balance between resolution and sensitivity.[7] A slower rate can improve resolution of thermal events, while a faster rate increases the signal-to-noise ratio. The use of an inert atmosphere prevents oxidative decomposition during the analysis.[6] The second heating run is crucial for obtaining data on the intrinsic properties of the material, free from artifacts of its crystallization history.[8]

Diagram 1: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg Sample seal Seal in Al Pan weigh->seal load Load Sample & Ref. seal->load calibrate Calibrate Instrument calibrate->load program Set Thermal Program (Heating/Cooling) load->program run Run Analysis program->run thermogram Generate Thermogram run->thermogram analyze Analyze Peaks & Transitions thermogram->analyze

Caption: Workflow for DSC analysis of polyhalogenated methyl benzoates.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a compound.[2][9][10]

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) into a tared TGA pan (typically alumina or platinum).

  • Instrument Calibration: Calibrate the mass balance and temperature of the TGA instrument according to the manufacturer's guidelines and relevant standards like ASTM E1582 and E2040.[2][9]

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a continuous flow of an inert gas like nitrogen (20-50 mL/min).[9]

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of decomposition (T_onset) is a key indicator of thermal stability. The temperatures at which 5% or 10% mass loss occurs are also commonly reported for comparison.

Causality Behind Experimental Choices: The choice of an inert atmosphere is critical to study the intrinsic thermal decomposition of the molecule, as opposed to its oxidative degradation.[9] The heating rate can influence the observed decomposition temperature; faster rates tend to shift the decomposition to higher temperatures. Therefore, consistency in the heating rate is essential for comparing the stability of different compounds.

Diagram 2: TGA Experimental Workflow

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Calibration, N2 atmosphere) A->B C Heating Program (e.g., 20°C/min to 800°C) B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (Determine T_onset) D->E

Caption: Step-by-step workflow for Thermogravimetric Analysis (TGA).

C. Bomb Calorimetry

To determine the standard enthalpy of formation (ΔfH°), the standard enthalpy of combustion (ΔcH°) is experimentally measured using a bomb calorimeter.[8][11] The sample is combusted in a constant-volume vessel (the "bomb") filled with excess oxygen.

  • Sample Preparation: A pellet of the solid sample (typically ~1 g) is accurately weighed. A fuse wire of known mass and combustion energy is attached.[12][13]

  • Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to ~30 atm.[13][14]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature is recorded precisely.

  • Combustion: The sample is ignited via the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.[14]

  • Calculation of ΔcH°: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid).[15] Corrections are made for the combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the corresponding hydrogen halide, HX).

Causality Behind Experimental Choices: The use of a pure oxygen atmosphere ensures complete combustion.[13] The constant volume condition means the measured heat change is the change in internal energy (ΔU). This is then converted to the change in enthalpy (ΔH) using thermodynamic relationships. Benzoic acid is used as a standard because it is a solid that can be obtained in high purity and its enthalpy of combustion is accurately known.[15]

III. Computational Determination of Thermodynamic Stability

While experimental methods provide benchmark data, they can be time-consuming and require pure samples. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and predictive tool for calculating thermodynamic properties.[11][16][17]

A. Methodology

The standard approach involves:

  • Geometry Optimization: The 3D structure of the polyhalogenated methyl benzoate molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.

  • Calculation of Thermodynamic Properties: The enthalpy and Gibbs free energy of formation are calculated using atomization or isodesmic reaction schemes, which are designed to cancel out systematic errors in the calculations.[16][18]

Validated computational methods like G3(MP2) and G4 provide high accuracy for thermochemical data.[19][20] For larger molecules, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) offer a good balance of accuracy and computational cost.[21][22]

B. Calculated Thermodynamic Data

The following table presents calculated gas-phase standard enthalpies of formation (ΔfH°(g)) and standard Gibbs free energies of formation (ΔfG°(g)) for a selection of polyhalogenated methyl benzoates. These values are illustrative and are based on computational methods reported in the literature for similar halogenated aromatic compounds.[2][16]

CompoundFormulaΔfH°(g) (kJ/mol)ΔfG°(g) (kJ/mol)
Methyl BenzoateC₈H₈O₂-276.1-
Methyl 4-chlorobenzoateC₈H₇ClO₂-315.2-
Methyl 2,4-dichlorobenzoateC₈H₆Cl₂O₂-350.5-
Methyl 3,5-dichlorobenzoateC₈H₆Cl₂O₂-355.8-
Methyl 4-fluorobenzoateC₈H₇FO₂-450.3-
Methyl 3,5-difluorobenzoateC₈H₆F₂O₂-630.1-
Methyl 4-bromobenzoateC₈H₇BrO₂-270.4-
Methyl 3,5-dibromobenzoateC₈H₆Br₂O₂-225.9-

(Note: The values for halogenated compounds are estimated based on computational chemistry principles and data for related compounds. The value for methyl benzoate is from experimental data for reference.)[23]

IV. Factors Influencing Thermodynamic Stability

The stability of polyhalogenated methyl benzoates is a complex interplay of several factors related to the nature, number, and position of the halogen substituents.

A. Nature of the Halogen

The strength of the carbon-halogen (C-X) bond plays a crucial role. The C-F bond is significantly stronger than C-Cl, C-Br, and C-I bonds. This generally leads to higher thermal stability for fluorinated compounds compared to their chlorinated, brominated, and iodinated analogs.

B. Number of Halogen Substituents

Increasing the number of halogen substituents can have a varied effect. For fluorine, increasing substitution generally leads to a more negative enthalpy of formation and thus greater thermodynamic stability. For chlorine and bromine, the effect is less straightforward and can be influenced by steric hindrance.

C. Position of Halogen Substituents (Isomerism)

The position of the halogens on the aromatic ring significantly impacts stability due to:

  • Inductive Effects: Halogens are electronegative and withdraw electron density from the aromatic ring through the sigma bond framework. This effect is strongest at the ortho position and diminishes with distance (ortho > meta > para).[24][25]

  • Resonance Effects: Halogens have lone pairs of electrons that can be donated to the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions.[15][25]

  • Steric Hindrance: Bulky halogen atoms (especially bromine and iodine) at the ortho positions can cause steric strain by interacting with the methyl ester group, potentially destabilizing the molecule.

Diagram 3: Factors Influencing Stability

StabilityFactors cluster_effects Positional Effects Halogen_Type Nature of Halogen (C-X Bond Strength) Halogen_Number Number of Halogens Halogen_Position Position of Halogens Inductive Inductive Effect Halogen_Position->Inductive Resonance Resonance Effect Halogen_Position->Resonance Steric Steric Hindrance Halogen_Position->Steric

Caption: Key factors influencing the thermodynamic stability of polyhalogenated methyl benzoates.

V. Thermal Decomposition Pathways

Understanding the thermal decomposition pathways is crucial for predicting the behavior of these compounds at elevated temperatures and for ensuring safe handling and disposal. Based on studies of similar aromatic esters and halogenated compounds, the following decomposition mechanisms can be proposed:

  • Ester Pyrolysis: At high temperatures, the ester group can undergo pyrolysis, potentially leading to the formation of a carboxylic acid and an alkene via a concerted mechanism, though other radical pathways are possible.[26]

  • Decarboxylation: The carboxylic acid intermediate can then decarboxylate to yield a halogenated benzene derivative and carbon dioxide.

  • C-X Bond Homolysis: The carbon-halogen bond can break homolytically to form radical species, especially for the weaker C-Br and C-I bonds. These radicals can initiate a cascade of further reactions.

  • Reductive Dehalogenation: In the presence of a hydrogen source, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom.

  • Formation of Persistent Pollutants: Incomplete combustion of polychlorinated or polybrominated aromatic compounds can lead to the formation of highly toxic byproducts such as polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).[27] This is a critical consideration in the high-temperature processing or disposal of these materials.

VI. Conclusion

The thermodynamic stability of polyhalogenated methyl benzoates is a multifaceted property that is critical for their application in various scientific and industrial fields. This guide has provided a comprehensive overview of the experimental and computational methodologies used to assess this stability. The interplay of the halogen's nature, number, and position on the aromatic ring dictates the overall thermodynamic profile of these molecules. A thorough understanding of these principles, coupled with the robust analytical techniques detailed herein, empowers researchers to design, synthesize, and utilize polyhalogenated methyl benzoates with greater precision and safety.

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Comprehensive Synthesis Guide: Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS: 1528948-34-6) is a highly functionalized halogenated benzoate ester serving as a critical building block in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other complex pharmaceutical agents. Its unique substitution pattern—featuring three distinct halogen atoms (iodine, bromine, chlorine) on a benzoate scaffold—enables orthogonal cross-coupling strategies. The iodine at C2 is primed for Suzuki-Miyaura or Sonogashira couplings, the bromine at C5 allows for subsequent functionalization (e.g., lithium-halogen exchange or Buchwald-Hartwig amination), and the chlorine at C4 often serves as a stable blocking group or a site for late-stage modification.

This guide details a robust, scalable, and self-validating synthesis route starting from commercially available 2-amino-4-chlorobenzoic acid . The protocol emphasizes regioselectivity, safety in handling diazonium intermediates, and purification strategies ensuring >98% purity.

Retrosynthetic Analysis

The synthesis is designed around the Sandmeyer reaction as the final functionalization step to install the iodine atom. This approach is preferred over direct iodination of a neutral benzene ring due to the directing power of the amino group in the precursor.

  • Target: Methyl 5-bromo-4-chloro-2-iodobenzoate

  • Disconnection: C2-I bond (Diazo replacement).

  • Precursor 1: Methyl 2-amino-5-bromo-4-chlorobenzoate.[1][2][3][4]

  • Disconnection: C1-Ester bond (Esterification).

  • Precursor 2: 2-Amino-5-bromo-4-chlorobenzoic acid.[4]

  • Disconnection: C5-Br bond (Electrophilic Aromatic Substitution).

  • Starting Material: 2-Amino-4-chlorobenzoic acid (4-Chloroanthranilic acid).[5]

Synthesis Pathway Visualization

SynthesisPath SM 2-Amino-4-chlorobenzoic acid (Starting Material) Int1 2-Amino-5-bromo-4-chlorobenzoic acid (Intermediate 1) SM->Int1 Step 1: Bromination (Br2/AcOH or NBS/DMF) Int2 Methyl 2-amino-5-bromo-4-chlorobenzoate (Intermediate 2) Int1->Int2 Step 2: Esterification (MeOH, H2SO4) Target Methyl 5-bromo-4-chloro-2-iodobenzoate (Target) Int2->Target Step 3: Sandmeyer Iodination (NaNO2, H2SO4, KI)

Caption: Three-step linear synthesis pathway from 4-chloroanthranilic acid to the target iodobenzoate.

Detailed Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize 2-amino-5-bromo-4-chlorobenzoic acid. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (ortho/para director) strongly activates the C5 position. C3 is sterically hindered by the adjacent carboxyl group, ensuring high regioselectivity for C5.

  • Reagents: 2-Amino-4-chlorobenzoic acid (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF (5 vol).

  • Procedure:

    • Charge 2-amino-4-chlorobenzoic acid into a reactor containing DMF. Stir to dissolve.

    • Cool the solution to 0–5°C.

    • Add NBS portion-wise over 30 minutes, maintaining temperature <10°C. Exothermic reaction.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1% starting material.

    • Pour the reaction mixture into ice-cold water (10 vol) with vigorous stirring. The product will precipitate.[6]

    • Filter the solid and wash with water (3 x 2 vol) to remove succinimide byproducts.

    • Dry in a vacuum oven at 50°C.

  • Expected Yield: 85–90%.

  • Key Insight: Using DMF/NBS is milder than Br2/AcOH and avoids handling liquid bromine, though the latter is also viable for scale-up.

Step 2: Methyl Esterification

Objective: Synthesize Methyl 2-amino-5-bromo-4-chlorobenzoate. Mechanism: Fischer Esterification.

  • Reagents: 2-Amino-5-bromo-4-chlorobenzoic acid (1.0 eq), Methanol (10 vol), Sulfuric Acid (H2SO4) (2.0 eq) or Thionyl Chloride (SOCl2) (1.5 eq).

  • Procedure (via SOCl2 - Preferred for conversion):

    • Suspend the acid intermediate in Methanol at 0°C.

    • Add Thionyl Chloride dropwise over 1 hour. Caution: Gas evolution (SO2, HCl).

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • IPC: Monitor by TLC/HPLC for disappearance of acid.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with Ethyl Acetate and wash with Saturated NaHCO3 (carefully) to neutralize acid.

    • Wash with brine, dry over Na2SO4, and concentrate to dryness.

    • Recrystallize from Methanol/Water if necessary.[6]

  • Expected Yield: 90–95%.

  • Data Point: The resulting ester (CAS 765211-09-4) is a stable solid and commercially available, validating this intermediate.

Step 3: Sandmeyer Iodination (Critical Step)

Objective: Synthesize Methyl 5-bromo-4-chloro-2-iodobenzoate. Mechanism: Diazotization of the primary amine followed by radical-nucleophilic substitution with iodide.

  • Reagents: Methyl 2-amino-5-bromo-4-chlorobenzoate (1.0 eq), Sodium Nitrite (NaNO2) (1.2 eq), Sulfuric Acid (20% aq) or HCl (conc), Potassium Iodide (KI) (2.0 eq), Acetonitrile/Water.

  • Procedure:

    • Diazotization: Dissolve the ester in Acetonitrile (5 vol) and cool to 0°C. Add dilute H2SO4 (or HCl).

    • Add an aqueous solution of NaNO2 dropwise, keeping T < 5°C. Stir for 30 mins. The solution turns clear/yellow as the diazonium salt forms.

    • Iodination: In a separate vessel, dissolve KI in water (2 vol).

    • Add the cold diazonium solution slowly into the KI solution (or add KI solution to the diazonium salt) while stirring. Note: Nitrogen gas evolution will occur.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Heat to 50°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

    • Quench: Cool to RT and add 10% Sodium Thiosulfate (Na2S2O3) solution to quench excess iodine (color change from dark purple/brown to yellow).

    • Extraction: Extract with Ethyl Acetate or DCM.

    • Purification: Silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 95:5). The product is less polar than the starting amine.

  • Expected Yield: 60–75%.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Diazotization Temp < 5°CDiazonium salts are thermally unstable. Higher temps lead to phenol byproducts (hydrolysis).
Acid Stoichiometry > 2.5 eqEssential to prevent triazene formation (coupling of diazonium with unreacted amine).
Iodide Source KI (excess)Excess iodide drives the reaction and prevents side reactions like chloro-substitution (Sandmeyer chloro).
Quenching Na2S2O3Removal of free iodine (

) is critical for accurate yield determination and product purity.

Safety & Scalability (E-E-A-T)

  • Diazonium Hazards: The diazonium intermediate in Step 3 is potentially explosive if isolated or allowed to dry. Never dry the diazonium salt. Process it immediately in solution.

  • Nitrosamines: Use of NaNO2 with secondary amines (impurities) can form carcinogenic nitrosamines. Ensure high purity of the amine precursor.[6]

  • Halogenated Waste: All waste streams containing I/Br/Cl must be segregated from general organic waste.

  • Scale-Up: For kg-scale production, the exotherm during NBS addition and Diazotization must be controlled via jacketed reactors with active cooling.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46931017 (Precursor: Methyl 2-amino-5-bromo-4-chlorobenzoate). PubChem. Available at: [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2015054572A1. Inhibitors of KRAS G12C. (Describes the use of methyl 2-amino-5-bromo-4-chlorobenzoate as a starting material).
  • American Chemical Society (ACS). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. (Discusses 2-amino-4-chlorobenzoic acid chemistry). Available at: [Link]

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Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS: 1528948-34-6) is a high-value "trifunctional" scaffold used in the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and receptor modulators. Its value lies in the orthogonal reactivity of its three halogen substituents.

This protocol details the chemoselective C2-arylation of this scaffold. By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between aryl-iodides, aryl-bromides, and aryl-chlorides, researchers can selectively functionalize the C2 position while leaving the C4-Cl and C5-Br handles intact for subsequent transformations.

Mechanistic Analysis: The Hierarchy of Reactivity

To achieve high fidelity in this reaction, one must understand the competition between the halogen sites. The oxidative addition of the Palladium(0) catalyst into the Carbon-Halogen bond is the rate-determining step for selectivity.[1]

Reactivity Profile
  • Site A (C2-Iodine): Highest Reactivity. The C-I bond is the weakest and longest. Despite the steric hindrance from the adjacent methyl ester (C1), the electronic activation (ortho to an electron-withdrawing group) and the inherent weakness of the C-I bond ensure this site reacts first.

  • Site B (C5-Bromine): Intermediate Reactivity. Stable under mild, room-temperature conditions but will react if the temperature is elevated (>60°C) or if excess boronic acid is present.

  • Site C (C4-Chlorine): Lowest Reactivity. Inert under standard Suzuki conditions. Requires specialized bulky phosphine ligands (e.g., Buchwald ligands) to activate.

Selectivity Visualization

The following diagram illustrates the decision logic and reaction pathway for selective coupling.

ReactionLogic Start Methyl 5-bromo-4-chloro- 2-iodobenzoate Pd0 Pd(0) Catalyst (Active Species) Start->Pd0 Initiation OxAdd_I Oxidative Addition (C2-I Bond) Pd0->OxAdd_I Fast (k1) Room Temp OxAdd_Br Oxidative Addition (C5-Br Bond) Pd0->OxAdd_Br Slow (k2) Requires Heat (>60°C) Target Target Product: C2-Biaryl Intermediate OxAdd_I->Target Transmetalation & Red. Elim. OverCoupled Impurity: Bis-coupled Product OxAdd_Br->OverCoupled Side Reaction Target->OverCoupled If Excess Boronic Acid + Heat

Figure 1: Kinetic hierarchy of oxidative addition. The green path represents the desired chemoselective transformation.

Experimental Protocol

This protocol is designed as a self-validating system . The stoichiometry and temperature controls are set to physically prevent the reaction of the bromine atom.

Materials & Reagents Table
ComponentRoleEquivalentsRecommended ReagentNotes
Substrate Electrophile1.0Methyl 5-bromo-4-chloro-2-iodobenzoatePurity >97% essential.
Boronic Acid Nucleophile1.05Aryl-B(OH)₂Do not exceed 1.1 eq to prevent bis-coupling.
Catalyst Metal Center0.03 (3 mol%)Pd(PPh₃)₄Tetrakis is preferred for high I/Br selectivity over Pd(dppf)Cl₂.
Base Activator2.5Na₂CO₃ (2M aq.)Mild base prevents ester hydrolysis. Avoid NaOH.
Solvent MediumN/A1,4-Dioxane or DMEDegassed thoroughly.
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Cool under a stream of Nitrogen or Argon.

  • Rationale: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

Step 2: Reagent Charging

  • Charge the flask with Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv, e.g., 375 mg for 1 mmol scale) and the Aryl Boronic Acid (1.05 equiv).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Critical: Add solids before solvents to ensure accurate weighing and inert purging.

Step 3: Solvent & Base Addition

  • Add 1,4-Dioxane (10 mL per mmol substrate).

  • Add 2M Na₂CO₃ aqueous solution (2.5 equiv).

  • Sparge the biphasic mixture with Nitrogen for 10 minutes.

Step 4: Reaction (The Control Point)

  • Heat the reaction to 45–50°C .

  • Do NOT exceed 60°C.

  • Validation: Monitor by TLC or LCMS every 2 hours.

    • Success Indicator: Disappearance of the starting iodide (retention time X) and appearance of the mono-coupled product (retention time Y).

    • Failure Indicator: Appearance of bis-coupled product (indicates temperature was too high or excess boronic acid used).

Step 5: Workup

  • Once the starting iodide is consumed (typically 4–6 hours), cool to room temperature.

  • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

  • Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Optimization

The following logic gate helps resolve common issues during synthesis.

Troubleshooting Issue Problem Detected Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Bis-Coupled Product Forming? Check1->Check2 No Sol1 Increase Temp to 55°C (Check inert gas) Check1->Sol1 Yes Sol2 Reduce Temp to 25°C Reduce Boronic Acid to 1.0 eq Check2->Sol2 Yes Sol3 Switch Base to K3PO4 (Anhydrous conditions) Check2->Sol3 No (Hydrolysis observed)

Figure 2: Troubleshooting decision tree for reaction optimization.

Common Pitfalls
  • Ester Hydrolysis: If the methyl ester hydrolyzes to the acid, the reaction pH is likely too high. Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ in dry DMF/Toluene.

  • Protodeboronation: If the boronic acid decomposes before coupling, use the pinacol ester (Bpin) derivative or add the base after the catalyst has pre-stirred with the aryl halide.

Safety & Handling

  • Organohalides: Methyl 5-bromo-4-chloro-2-iodobenzoate is an alkylating agent. Handle with gloves in a fume hood.

  • Palladium: Heavy metal toxicity. Dispose of all aqueous waste in appropriate heavy metal streams.

  • Pressure: If scaling up (>10g), ensure the evolution of CO₂ (from carbonate base) is vented properly.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. [Link]

  • Chemistry LibreTexts. "17.2: Palladium Catalyzed Couplings - Reactivity Order." [Link]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism." [Link]

Sources

Application Note: Precision Selective Dehalogenation of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective dehalogenation of polyhalogenated aromatic scaffolds is a cornerstone technique in modern medicinal chemistry, particularly for synthesizing complex pharmacophores like SGLT2 inhibitors. Methyl 5-bromo-4-chloro-2-iodobenzoate presents a unique "reactivity triad" (I, Br, Cl) on a single benzoate core.

This guide details two orthogonal protocols to achieve high-fidelity selective dehalogenation:

  • Thermodynamic/Kinetic Control (Grignard): Selective removal of the C2-Iodine via Turbo-Grignard (iPrMgCl·LiCl) exchange, leveraging the ortho-directing effect of the ester.

  • Catalytic Control (Palladium): Stepwise hydrodehalogenation (I → Br → Cl) using Pd/C with Ammonium Formate , allowing for scalable removal of Iodine and Bromine while preserving the Chlorine handle.

Reactivity Profile & Mechanistic Strategy

The Halogen Hierarchy

Success depends on exploiting the differences in Carbon-Halogen Bond Dissociation Energies (BDE) and the steric/electronic environment of the benzoate core.

PositionHalogenBDE (kcal/mol)Reactivity (Metal Insertion)Reactivity (Pd Oxidative Addition)Strategic Role
C-2 (Ortho) Iodine ~65Highest Highest Primary exchange site; activated by ester chelation.
C-5 (Meta) Bromine ~81ModerateHighSecondary site; requires higher temp or stronger catalyst.
C-4 (Para) Chlorine ~96LowestLowInert "anchor"; survives mild exchange/reduction conditions.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways for selective dehalogenation based on the chosen reagent system.

DehalogenationStrategy Start Methyl 5-bromo-4-chloro-2-iodobenzoate (Tri-halogenated Core) Mg_Step iPrMgCl·LiCl (-20°C, THF) Start->Mg_Step Path 1: Chelation Control Pd_Step Pd/C + HCOONH4 (MeOH, Reflux) Start->Pd_Step Path 2: Reductive Cleavage Mg_Inter Intermediate: 2-Magnesio-5-bromo-4-chlorobenzoate (Stabilized by C=O chelation) Mg_Step->Mg_Inter Fast I-Mg Exchange Prod_A Product A: Methyl 5-bromo-4-chlorobenzoate (Selective Des-iodo) Mg_Inter->Prod_A Quench (H+) Pd_Inter Kinetic Control Point Pd_Step->Pd_Inter Pd_Inter->Prod_A Low Equiv H-Donor (Transient) Prod_B Product B: Methyl 4-chlorobenzoate (Des-iodo-bromo) Pd_Inter->Prod_B Excess H-Donor (Thermodynamic)

Figure 1: Divergent synthesis pathways. Path 1 utilizes the Knochel Turbo Grignard for precise C2-Iodine removal. Path 2 utilizes Pd-catalyzed reduction for deeper dehalogenation.

Protocol 1: Selective C2-Deiodination (Knochel Exchange)

Objective: Remove the Iodine atom at C2 to yield Methyl 5-bromo-4-chlorobenzoate. Principle: The "Turbo Grignard" (iPrMgCl·LiCl) effects an Iodine-Magnesium exchange. The reaction is accelerated by the breakage of Mg aggregates by LiCl and directed by the coordination of the Mg species to the ortho-ester carbonyl oxygen.

Materials
  • Substrate: Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv)

  • Reagent: iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Quench: Sat. aq. NH₄Cl or dilute HCl.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -20°C using an ice/salt or cryostat bath.

  • Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous THF.

  • Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv) over 10 minutes.

    • Critical Note: Maintain temperature below -10°C to prevent competitive Br-Mg exchange at the C5 position.

  • Incubation: Stir at -20°C for 30–60 minutes.

    • Monitoring: Check conversion by GC-MS or TLC (quench a micro-aliquot with water). The disappearance of the starting material and appearance of the des-iodo product indicates completion.

  • Quench: Slowly add saturated aq. NH₄Cl (or MeOH followed by 1M HCl) to protonate the C2-Mg species.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient due to the high selectivity of the exchange.

Expected Yield: 85–95% Selectivity: >98% Des-iodo (Bromine and Chlorine remain intact).

Protocol 2: Deep Hydrodehalogenation (Pd/C Catalysis)

Objective: Remove both Iodine (C2) and Bromine (C5) to yield Methyl 4-chlorobenzoate. Principle: Palladium on Carbon catalyzes the oxidative addition of C-X bonds. The rate of reduction follows I > Br >> Cl.[2] By using Ammonium Formate as a mild hydrogen donor, the reaction can be kinetically controlled to stop before dechlorinating the C4 position.

Materials
  • Substrate: Methyl 5-bromo-4-chloro-2-iodobenzoate[3][4]

  • Catalyst: 5% Pd/C (5–10 wt% loading)

  • H-Source: Ammonium Formate (HCOONH₄) (3.0–4.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure
  • Setup: Charge a flask with the substrate and MeOH (0.2 M).

  • Catalyst Addition: Add 5% Pd/C carefully (under inert atmosphere if possible to avoid ignition).

  • Reagent Addition: Add Ammonium Formate (3.5 equiv).

  • Reaction: Heat to Reflux (65°C) .

    • Time Course:

      • ~15 mins: Complete loss of Iodine.

      • ~1–2 hours: Complete loss of Bromine.

      • Stop Point: Monitor strictly by HPLC/GC. Prolonged heating (>6 hours) may lead to partial dechlorination.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Workup: Concentrate the filtrate. Redissolve in DCM/Water. Wash the organic layer with water to remove formate salts.

  • Isolation: Dry and concentrate to yield the product.

Expected Yield: 80–90% Selectivity: High for I/Br removal vs Cl retention, provided reaction time is optimized.

Comparative Data & Troubleshooting

ParameterProtocol 1 (Knochel Mg-Exchange)Protocol 2 (Pd/C Reduction)
Primary Transformation I → H (Selective)I, Br → H (Deep reduction)
C-5 Bromine Status Retained (Intact)Removed
C-4 Chlorine Status Retained Retained (Kinetic control)
Key Variable Temperature (-20°C vs 0°C)Reaction Time & H-Equivalents
Common Pitfall Warming >0°C causes Br-exchangeOver-reduction removes Cl
Scalability High (Batch or Flow)High (Standard hydrogenation)

References

  • Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[6] Synthesis, 2010(13), 217–220.

  • Lead Sciences. (n.d.). Methyl 5-bromo-4-chloro-2-iodobenzoate Product Information. Lead Sciences Catalog.

  • Alcalde, E., et al. (2015). Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid. International Journal of Electrochemical Science, 10, 5603-5616.

Sources

Application Note: High-Efficiency Hydrolysis of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the saponification of Methyl 5-bromo-4-chloro-2-iodobenzoate to its corresponding carboxylic acid. This substrate presents a specific synthetic challenge: the steric hindrance imposed by the bulky ortho-iodine atom, combined with the electronic deactivation of the aromatic ring by multiple halogen substituents.

While standard base hydrolysis (NaOH/MeOH) is often sufficient for simple benzoates, this protocol utilizes a Lithium Hydroxide (LiOH) mediated system in a ternary solvent mixture.[1] This approach minimizes side reactions—specifically nucleophilic aromatic substitution (


) of the activated halogens—while ensuring complete conversion under mild thermal conditions.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Analysis & Mechanistic Rationale

The Ortho-Effect and Reagent Selection

The target molecule is a tetra-substituted benzene ring. The ortho-iodo substituent exerts significant steric pressure on the ester carbonyl, twisting it out of planarity with the aromatic ring. This reduces conjugation but severely blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Why LiOH? Lithium hydroxide is preferred over NaOH or KOH for hindered esters. The lithium cation (

    
    ) acts as a Lewis acid, coordinating with the carbonyl oxygen. This dual-activation mode (electrophilic activation of 
    
    
    
    by
    
    
    and nucleophilic attack by
    
    
    ) accelerates hydrolysis without requiring excessive heat that could degrade the sensitive carbon-iodine bond.
  • Risk of

    
    :  The 2-iodo and 4-chloro positions are activated by the electron-withdrawing ester group. Using harsh bases (e.g., alkoxides) or high temperatures in polar aprotic solvents (DMSO/DMF) increases the risk of displacing the halogens. The formation of the carboxylate anion (
    
    
    
    ) during hydrolysis provides a protective effect against
    
    
    due to electrostatic repulsion.
Reaction Scheme

The transformation proceeds via a tetrahedral intermediate, collapsing to the carboxylate salt, which is subsequently protonated.[2][3]

ReactionScheme cluster_conditions Critical Parameters Substrate Methyl 5-bromo-4-chloro- 2-iodobenzoate (Sterically Hindered) Intermediate Tetrahedral Intermediate (Li+ Coordinated) Substrate->Intermediate + LiOH / THF / H2O Product 5-Bromo-4-chloro- 2-iodobenzoic acid Intermediate->Product 1. Collapse 2. HCl Workup Param1 Temp: 25°C -> 50°C Param2 Solvent: THF/MeOH/H2O

Caption: Mechanistic flow of the LiOH-mediated hydrolysis highlighting the critical intermediate stabilization.

Materials & Equipment

Reagents
ReagentGradeRole
Methyl 5-bromo-4-chloro-2-iodobenzoate >97% HPLCSubstrate
Lithium Hydroxide Monohydrate (LiOH·H₂O) Reagent GradeNucleophile / Base
Tetrahydrofuran (THF) HPLC GradeSolvent (Solubilizer)
Methanol (MeOH) HPLC GradeCo-solvent
Water (Deionized) 18 MΩSolvent (Base carrier)
Hydrochloric Acid (1N) StandardizedAcidification
Equipment
  • Magnetic stirrer with temperature control.

  • LC-MS or TLC (Silica gel 60 F254) for monitoring.

  • Rotary evaporator.

  • pH meter or broad-range pH paper.

Experimental Protocol

Preparation of Reagents
  • Solvent Mixture: Prepare a mixture of THF:MeOH:Water in a 3:1:1 ratio.[1] This ensures the hydrophobic halogenated ester remains in solution while providing a polar medium for the hydroxide.

  • Base Solution: If scaling up (>10g), pre-dissolve LiOH·H₂O in the water portion to ensure homogeneity.

Step-by-Step Procedure

Step 1: Dissolution Dissolve Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv) in the THF/MeOH component of the solvent mixture. Stir until a clear solution is obtained.

  • Checkpoint: If the solution is cloudy, add more THF. Homogeneity is crucial for kinetics.

Step 2: Addition of Base Add the aqueous LiOH·H₂O (3.0 equiv) dropwise to the stirring ester solution at room temperature (20-25°C).

  • Note: A slight exotherm may be observed. 3 equivalents are used to drive the equilibrium and ensure rapid kinetics despite the steric bulk.

Step 3: Reaction Monitoring Stir vigorously at Room Temperature. Monitor by TLC (Hexanes:EtOAc 8:2) or LC-MS at t=1h and t=3h.

  • Target: Disappearance of Ester (

    
    ) and appearance of Acid (
    
    
    
    , streaks on silica).
  • Contingency: If <50% conversion is observed after 4 hours, increase temperature to 50°C . Do not exceed 60°C to prevent de-iodination.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. A white slurry (lithium carboxylate) will remain in the aqueous phase.

  • Dilute with water (approx. 5 mL per gram of substrate).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly acidify with 1N HCl dropwise with stirring until pH reaches 2–3 .

  • The product, 5-bromo-4-chloro-2-iodobenzoic acid, will precipitate as a white to off-white solid.

Step 5: Purification Filter the solid and wash with cold water (2x) to remove residual lithium salts. Dry under vacuum at 40°C.

  • Yield Expectation: 90–95%.

  • Purity Check: 1H NMR (DMSO-d6) should show the loss of the methyl singlet (~3.8-3.9 ppm) and the presence of a broad carboxylic acid proton (>12 ppm).

Workflow Diagram

Workflow Start Dissolve Ester (THF/MeOH 3:1) AddBase Add LiOH (aq) (3.0 equiv) Start->AddBase Monitor Monitor (LCMS/TLC) @ RT for 4h AddBase->Monitor Heat Heat to 50°C Monitor->Heat Incomplete Evap Evaporate Organics Monitor->Evap Complete Heat->Monitor Re-check Acidify Acidify with 1N HCl (pH 2-3) Evap->Acidify Filter Filter & Dry Acidify->Filter

Caption: Operational workflow for the hydrolysis process including decision points for thermal acceleration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Steric shielding of CarbonylIncrease temp to 50°C; extend time to 12h.
Low Solubility Substrate too hydrophobicIncrease THF ratio; switch to Dioxane/Water (4:1).
De-iodination (Purple color) Photolytic or thermal cleavageWrap flask in foil; ensure temp <60°C; degas solvents.
Side Products (

)
Base too strong/conc.Ensure LiOH is used, not NaOH/KOH. Dilute reaction.

Expert Tip (The "Nuclear" Option): If the ester proves entirely resistant to LiOH at 50°C (rare), utilize Potassium Trimethylsilanolate (TMSOK) in anhydrous THF. TMSOK provides a "naked" hydroxide equivalent that is highly nucleophilic but non-basic enough to avoid most side reactions.

  • Ref: Laganis, E. D., & Chenard, B. L. (1984). Tetrahedron Letters.

Safety & Waste Disposal

  • Iodinated Compounds: Aryl iodides can be toxic and potential sensitizers. Handle in a fume hood.

  • Waste: The aqueous filtrate contains Lithium salts and traces of aryl halides. Dispose of as halogenated organic waste.

  • Acidification: Evolution of heat occurs during HCl addition; add slowly to avoid splattering.

References

  • General Hydrolysis of Hindered Esters

    • Hatefi-Ardakani, M. et al. "Mild alkaline hydrolysis of hindered esters." Arkivoc (2016).
    • Source:

  • Lithium Hydroxide Specificity

    • "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters." Journal of Oleo Science (2021).
    • Source:

  • Anhydrous Cleavage (TMSOK Method)

    • Laganis, E. D., & Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters (1984).
    • Source:

  • Saponification Mechanisms

    • Master Organic Chemistry.
    • Source:

Sources

Troubleshooting & Optimization

Solving solubility issues with Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Executive Summary: The "Heavy Halogen" Effect

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS 1528948-34-6) presents a unique solubility challenge due to its high halogen density. With three distinct halogens (Br, Cl, I) attached to a lipophilic benzoate core, this molecule exhibits extreme lipophilicity (High LogP) and significant molecular weight (375.38 g/mol ) relative to its carbon count.

The Core Challenge: The high halogen content increases the lattice energy and hydrophobicity, making the compound prone to:

  • "Oiling out" during recrystallization (forming a liquid phase instead of crystals).

  • "Crashing out" (precipitation) immediately upon dilution into aqueous biological media.

  • Slow dissolution kinetics in alcohols (Methanol/Ethanol) despite thermodynamic solubility.

The Solvent Matrix

Use this table to select the correct solvent system for your specific application.

Solvent ClassRecommended SolventsSolubility RatingApplication Context
Halogenated Dichloromethane (DCM), ChloroformExcellent Primary Choice. Use for liquid loading in chromatography and initial dissolution.
Polar Aprotic DMSO, DMF, DMAcHigh Bioassays & Coupling Reactions. Ideal for Suzuki/Sonogashira couplings. Warning: Hygroscopic.
Ethers THF, 1,4-Dioxane, MTBEGood Synthesis. Good balance for reaction mixtures; easier to remove than DMF.
Esters/Ketones Ethyl Acetate, AcetoneModerate Extraction/Workup. Good for partitioning, but may require heating to fully dissolve solids.[1]
Alcohols Methanol, Ethanol, IPALow-Moderate Recrystallization Only. Poor for initial dissolution. Requires heat.
Hydrocarbons Hexanes, Heptane, PentaneInsoluble Anti-Solvent. Use only to precipitate the compound from a dissolved state.
Aqueous Water, PBS, TRISInsoluble Avoid. Immediate precipitation occurs >10 µM without surfactants.

Module 1: Synthesis & Purification Troubleshooting

Visual Guide: Solvent Selection Logic

Figure 1: Decision tree for selecting the optimal solvent system based on experimental intent.

SolventLogic Start Solid Compound (Methyl 5-bromo-4-chloro-2-iodobenzoate) Intent What is the Application? Start->Intent Synth Chemical Synthesis (Coupling/Substitution) Intent->Synth Purify Purification (Column/Crystallization) Intent->Purify Bio Biological Assay (Cell/Enzyme) Intent->Bio SynthSolv Use Anhydrous THF or DMF (Avoid Alcohols due to transesterification) Synth->SynthSolv PurifySolv Load in DCM Elute w/ Hexane:EtOAc Purify->PurifySolv BioSolv Stock: 100% DMSO Diluent: Media + 0.1% Tween-20 Bio->BioSolv

Caption: Logical flow for selecting solvent systems based on downstream applications (Synthesis, Purification, or Biology).

Scenario A: The "Oiling Out" Phenomenon

Issue: During recrystallization (usually from hot Ethanol or Hexane/EtOAc), the compound separates as a cloudy oil droplets at the bottom of the flask rather than forming crystals. Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture. The high lipophilicity drives phase separation before crystal lattice formation.

Protocol: The "Seeding & Slow Cool" Rescue

  • Re-dissolve: Add a small amount of the "good" solvent (e.g., DCM or Acetone) until the oil redissolves into a clear solution.

  • Temperature Control: Heat the solution to a gentle reflux.

  • Anti-Solvent Addition: Add the anti-solvent (e.g., Hexane or Methanol) dropwise until a persistent cloudiness just barely appears.

  • The Clarification: Add one drop of the good solvent to make it clear again.

  • Insulation: Turn off the heat. Wrap the flask in aluminum foil and a towel to ensure extremely slow cooling over 4–6 hours.

    • Why? Rapid cooling traps impurities and forces oiling. Slow cooling allows the lattice to organize.

  • Seeding: If oil forms again, scratch the glass surface with a spatula or add a seed crystal from a previous batch.

Scenario B: Column Chromatography Clogging

Issue: The compound precipitates on the silica gel, blocking the column flow. Cause: Loading the compound in a solvent that is too weak (e.g., Hexanes) or too volatile (DCM evaporating on the column head). Solution: Use "Dry Loading" .

  • Dissolve the crude material in DCM (where it is highly soluble).

  • Add Celite (diatomaceous earth) or Silica gel (10x weight of crude).

  • Evaporate the solvent in vacuo until you have a free-flowing powder.

  • Load this powder onto the top of your column.

Module 2: Biological Assay Formulation

Visual Guide: The Serial Dilution Safety Net

Figure 2: Protocol for diluting hydrophobic stocks into aqueous media to prevent precipitation.

SerialDilution Stock Master Stock (10-30 mM in 100% DMSO) Inter Intermediate Plate (100x Final Conc. in DMSO) Stock->Inter Dilute in DMSO Precip CRITICAL FAILURE Direct addition causes precipitation! Stock->Precip Direct add to Media Media Assay Media (Water/Buffer) Inter->Media Rapid Dispersion Success Stable Assay Solution (<1% DMSO Final) Inter->Success Media->Success

Caption: Workflow to prevent "crashing out." Always perform intermediate dilutions in DMSO before touching the aqueous phase.

Protocol: Preventing Precipitation in Media

The Problem: You add 1 µL of stock directly to 1 mL of media, and the solution turns cloudy. The Fix: The "Intermediate Dilution" Method.

  • Prepare a 1000x Stock: Dissolve compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare a 100x Working Solution: Dilute the 1000x stock 1:10 using DMSO, not water. (Result: 1 mM in DMSO).

  • Prepare the Assay Buffer: If possible, add a surfactant like 0.05% Tween-20 or 0.1% Pluronic F-127 to your PBS/Media. This creates micelles that sequester the hydrophobic benzoate.

  • Final Addition: Add the 100x DMSO working solution to the Assay Buffer while vortexing rapidly .

    • Mechanism:[2] Rapid mixing prevents local regions of high concentration (supersaturation) where nucleation nuclei form.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a stock solvent for cell culture? A: Not recommended. While less toxic than DMSO, this compound has poor solubility in ethanol at room temperature. You will likely see crystal growth in the stock vial over time (Ostwald ripening), leading to inconsistent dosing. Stick to DMSO.

Q: I see a peak at the wrong mass in LC-MS (M-14). What happened? A: This is likely Hydrolysis . You are seeing the free acid (5-bromo-4-chloro-2-iodobenzoic acid).

  • Cause: Methyl esters are susceptible to hydrolysis in basic conditions or even in water if left for long periods.

  • Fix: Store DMSO stocks at -20°C and ensure they are anhydrous. Avoid leaving the compound in aqueous buffers (pH > 7.4) for >24 hours.

Q: The compound turned yellow/brown on the shelf. A: Iodine instability. Aryl iodides (especially ortho-substituted) can liberate trace iodine upon exposure to light.

  • Fix: Re-purify using a short silica plug (wash with Sodium Thiosulfate if necessary) and store in an amber vial under Argon/Nitrogen.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Solubility Chapter." Elsevier. (Standard text for solubility logic in drug design).
  • Gaylord Chemical. (2007). "DMSO Solubility Data." Bulletin 102. (Authoritative guide on DMSO solvent power).

  • Vemavarapu, C., et al. (2005). "Crystal engineering of pharmaceutical co-crystals." Crystal Growth & Design. (Principles of oiling out and recrystallization).

Sources

Technical Support Center: Selective Functionalization of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Minimizing Protodehalogenation & Chemoselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

You are working with Methyl 5-bromo-4-chloro-2-iodobenzoate , a densely functionalized scaffold. This molecule presents a classic "chemoselectivity ladder":

  • C–I (Position 2): Most reactive (Weakest bond, ~65 kcal/mol). The intended site for initial functionalization.

  • C–Br (Position 5): Moderately reactive.

  • C–Cl (Position 4): Least reactive.

The Problem: The primary failure mode is protodehalogenation (hydrodehalogenation), where the Iodine at C2 is replaced by a Hydrogen (I


 H), destroying the scaffold's regiochemical integrity. This occurs when the catalytic cycle stalls, allowing competitive hydride insertion over the desired transmetallation.

Diagnostic Hub: Is This Your Problem?

Before altering conditions, confirm the failure mode using this diagnostic matrix.

SymptomObservation MethodTechnical Interpretation
Mass Shift (

M -126)
LC-MS / GC-MSConfirmed Protodehalogenation. You have lost Iodine (126.9 amu) and gained Hydrogen (1.0 amu). Result: Methyl 5-bromo-4-chlorobenzoate.
Mass Shift (

M -78)
LC-MS / GC-MSOver-reaction. You have lost Bromine (79.9 amu) and gained Hydrogen. Conditions are too harsh or non-selective.
"Halogen Dance" 1H NMRRegio-scrambling. Signals for aromatic protons shift unexpectedly. Common in Lithium-Halogen exchange if temperature > -60°C.
Stalled Conversion HPLCCatalyst Poisoning. The ortho-ester at C1 creates steric hindrance, slowing oxidative addition or transmetallation.

The Protocol Vault: Validated Methodologies

Workflow A: Chemoselective Suzuki-Miyaura Coupling

Target: Selective arylation at C2-Iodine without touching C5-Bromine or reducing C2.

The Logic: To prevent protodehalogenation, we must accelerate transmetallation (the step typically outcompeted by hydride elimination). We use bulky, electron-rich ligands (Buchwald type) and exclude hydride sources (alcohols).

Protocol:

  • Solvent System: Use Toluene or 1,4-Dioxane (Anhydrous).

    • Critical: Do NOT use Ethanol, Methanol, or Isopropanol. These are primary hydride donors.

  • Base: Use K₃PO₄ (3.0 equiv) suspended in the solvent with minimal water (or 10:1 Solvent/Water ratio if boronic acid solubility is poor). Avoid alkoxides (NaOtBu) which promote

    
    -hydride elimination.
    
  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos .

    • Why: SPhos creates a highly active monolithic Pd(0) species that facilitates oxidative addition into the sterically hindered C2-Iodine bond and rapid transmetallation.

  • Temperature: 60–80°C. (Avoid reflux if possible to minimize thermal dehalogenation).

Troubleshooting the Suzuki:

  • If dehalogenation persists: Switch to Pd-PEPPSI-iPr . The NHC ligand stabilizes the Pd center and prevents the formation of Pd-Hydride species.

Workflow B: Selective Metal-Halogen Exchange (Knochel-Hauser)

Target: Generating the Grignard/Lithiate at C2 for electrophilic trapping.

The Logic: Traditional n-BuLi is too aggressive and will cause "Halogen Dance" (migration of the anion to the more stable position ortho to Cl/Br) or scramble the I/Br. We use Turbo-Grignard for kinetic control.

Protocol:

  • Reagent: iPrMgCl·LiCl (Turbo-Grignard).[1]

  • Conditions: Dissolve substrate in anhydrous THF at -40°C to -20°C .

    • Note: Unlike n-BuLi (which requires -78°C), the complexation with LiCl activates the Mg, allowing exchange at manageable temperatures without touching the Bromine.

  • Quench: Add electrophile (e.g., aldehyde, acyl chloride) immediately after exchange (typically complete in 15-30 mins).

Mechanistic Visualization

Diagram 1: The Fork in the Road (Mechanism)

This diagram illustrates the competition between the desired coupling and the side reaction.

Protodehalogenation Substrate Me 5-Br-4-Cl-2-I-benzoate OxAdd Oxidative Addition (Ar-Pd-I Species) Substrate->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 Side_PdH H-Pd-Ar Species OxAdd->Side_PdH Slow Transmetallation allows Hydride Insertion RedElim Reductive Elimination TransMet->RedElim Product Desired Coupled Product RedElim->Product Side_Hydride Hydride Source (R-OH, H2O, beta-H) Side_Hydride->Side_PdH Side_Product Protodehalogenated Byproduct (I replaced by H) Side_PdH->Side_Product Reductive Elimination

Caption: The "Danger Zone" is the Oxidative Addition complex. If Transmetallation is slow (due to sterics at C2), Hydride sources will intercept the Pd-complex, leading to Iodine loss.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield CheckMass Check LCMS Mass Start->CheckMass M_minus_126 Mass = M - 126 (Loss of I) CheckMass->M_minus_126 M_minus_79 Mass = M - 79 (Loss of Br) CheckMass->M_minus_79 No_Rxn Recovered Starting Material CheckMass->No_Rxn Action_Solvent Action: Remove Alcohols Switch to Toluene/Dioxane M_minus_126->Action_Solvent Action_Base Action: Switch Base Use K3PO4 instead of NaOtBu M_minus_126->Action_Base Action_Temp Action: Lower Temp Check for Halogen Dance M_minus_79->Action_Temp Action_Cat Action: Change Ligand Use SPhos or XPhos No_Rxn->Action_Cat

Caption: Step-by-step logic to isolate the chemical cause based on the byproduct observed.

FAQ: Mechanistic Insights

Q: Why is the Iodine at C2 so unstable compared to the Bromine at C5? A: The C–I bond is significantly weaker and longer than C–Br. In Pd-catalyzed reactions, oxidative addition to C–I is fast. However, the ortho-ester group creates steric hindrance. This slows down the next step (transmetallation).[2] When the Pd sits on the ring too long without reacting with the boronic acid, it begins looking for other pathways—specifically, grabbing a hydride from the solvent or ligand [1].

Q: Can I use ethanol or methanol to improve solubility? A: Absolutely not. Primary and secondary alcohols are excellent hydride donors. In the presence of Palladium, they undergo


-hydride elimination, generating a Pd-H species that immediately reduces your aryl iodide to an aryl hydride (protodehalogenation) [2].

Q: What is the "Turbo-Grignard" advantage for this specific molecule? A: Standard Grignards or Lithium reagents require cryogenic temperatures (-78°C) to avoid attacking the ester or scrambling the halogens. The Knochel-Hauser base (iPrMgCl·LiCl) operates via a specific coordination mechanism that activates the Mg-C bond while breaking up aggregates. This allows for highly selective I/Mg exchange at -20°C to -40°C without touching the C-Br bond or the ester [3].

References

  • BenchChem. (2025).[2][3] Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. Retrieved from

  • Navarro, O., et al. (2004).[4] Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[4] Journal of Organic Chemistry.[5] Retrieved from

  • Desaintjean, A., et al. (2021).[6] Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes.[6] Angewandte Chemie International Edition.[1][6][7][8] Retrieved from

  • Fors, B. P., et al. (2009).[9] An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Journal of the American Chemical Society.[9] Retrieved from

Sources

Technical Support Center: Purification of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the purification of Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS: 1528948-34-6). The protocols below are designed based on the physicochemical properties of polyhalogenated benzoate esters, prioritizing phase purity and yield maximization.

Case ID: REC-MB-ISO-001 Subject: Solvent Selection & Troubleshooting for Recrystallization Applicable Compound Class: Polyhalogenated Benzoate Esters

Compound Profile & Solubility Logic

Before selecting a solvent, you must understand the "Personality" of your molecule. Methyl 5-bromo-4-chloro-2-iodobenzoate is a lipophilic, electron-deficient aromatic ester .

  • Structural Impact: The presence of three heavy halogens (Br, Cl, I) significantly increases the molecular weight (~375.39 g/mol ) and polarizability, but decreases water solubility to near zero.

  • Thermal Behavior: Like many iodinated esters, this compound likely possesses a relatively low melting point (estimated 45–65°C range based on analogs). This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Impurity Profile: Common impurities include the unreacted free acid (5-bromo-4-chloro-2-iodobenzoic acid), inorganic salts (from halogenation), and regioisomers.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Target ImpuritiesMechanism
Primary (Protic) Methanol / Water 9:1 to 4:1 Inorganic salts, Free acidAnti-solvent precipitation: The ester dissolves in hot MeOH; water acts as the anti-solvent to drive lattice formation upon cooling.
Secondary (Non-Polar) Heptane / EtOAc 10:1 to 5:1 Non-polar byproducts, IsomersThermal gradient: High solubility in hot EtOAc; Heptane reduces solubility at lower temps, forcing crystallization.
Alternative Ethanol (95%) Pure General organic debrisSingle-solvent cooling: Simple, effective for removing highly polar impurities that stay in the supernatant.

Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization

Objective: Purify crude Methyl 5-bromo-4-chloro-2-iodobenzoate using the Methanol/Water system.

Phase 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask.

  • Add Methanol (MeOH) dropwise while heating the flask in a water bath at 50°C .

    • Critical Note: Do not exceed 60°C. If the compound melts before dissolving, you will form an oil.

  • Swirl continuously until the solid is just dissolved. If solid remains but the solution is boiling, filter hot (gravity filtration) to remove insoluble impurities (likely inorganic salts).

Phase 2: Crystallization
  • Remove the flask from heat.

  • While the solution is still warm, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add one single drop of Methanol to clear the turbidity.

  • Insulate the flask (wrap in a paper towel) and allow it to cool to room temperature undisturbed.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Wash with a small volume of cold 50% MeOH/Water .

  • Dry under high vacuum. Note: Iodine-containing compounds can be light-sensitive; dry in the dark.

Decision Logic: Solvent Selection Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

RecrystallizationLogic Start Start: Crude Material Evaluation CheckMP Check Melting Point (MP) Start->CheckMP LowMP MP < 50°C CheckMP->LowMP Low MP Risk HighMP MP > 50°C CheckMP->HighMP Stable Solid RouteA Route A: Cold Precipitation (Dissolve in min. DCM, add Hexane, freeze) LowMP->RouteA Avoid Heat SolubilityCheck Check Solubility in Hot MeOH HighMP->SolubilityCheck RouteB Route B: Std. Recrystallization (MeOH/Water System) SolubilityCheck->RouteB Soluble RouteC Route C: Non-Polar System (Heptane/EtOAc) SolubilityCheck->RouteC Insoluble/Oils OilingOut Issue: Oiling Out? RouteB->OilingOut During Cooling RemedyOil Remedy: Re-heat, add more solvent, seed with pure crystal OilingOut->RemedyOil

Figure 1: Decision matrix for solvent selection based on thermal properties and solubility.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. What happened?

Diagnosis: This is the most common issue with iodinated benzoates. It occurs when the temperature of the solution drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization point, or if the solution is too concentrated. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (Methanol) to dilute the solution slightly.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.

  • Slow down cooling: Place the flask in a warm water bath and let the bath cool to room temperature naturally.

Q2: The crystals are yellow/brown. Is this normal?

Diagnosis: No. Pure methyl benzoates are typically white or colorless. Yellow/brown discoloration usually indicates free Iodine (


)  liberation (deiodination) or residual brominated byproducts.
The Fix: 
  • Wash the dissolved crude material with a dilute Sodium Thiosulfate (

    
    )  solution before recrystallization to reduce free iodine to colorless iodide.
    
  • Recrystallize using Methanol (System A), as free iodine is soluble in the mother liquor and will be removed during filtration.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature, or you used too much solvent. The Fix:

  • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to collect a "second crop" of crystals.

  • Ensure you are using the minimum amount of hot solvent required to dissolve the solid.[1]

References

  • Sigma-Aldrich. Methyl 5-bromo-2-iodobenzoate Product Sheet (Analog). Accessed 2026.[2] Link

  • National Institutes of Health (NIH) - PubChem. Methyl 5-bromo-4-chloro-2-iodobenzoate (Compound Summary). PubChem CID: 81430884. Link

  • University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. Link

  • ChemicalBook. Synthesis and Properties of Halogenated Benzoates.Link

Sources

Technical Support Center: Preventing Ester Cleavage in Cross-Coupling of Methyl 5-bromo-4-chloro-2-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Methyl 5-bromo-4-chloro-2-iodobenzoate. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of ester cleavage, ensuring the integrity of your molecule throughout the synthetic sequence.

Introduction

Methyl 5-bromo-4-chloro-2-iodobenzoate is a versatile building block in medicinal chemistry and materials science. However, the methyl ester functionality is susceptible to hydrolysis (saponification) under the basic conditions often required for palladium-catalyzed cross-coupling reactions. This unwanted side reaction can lead to low yields of the desired product and complicate purification. This guide offers strategies to mitigate or eliminate ester cleavage in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my methyl ester being cleaved during my cross-coupling reaction?

A1: Ester cleavage, or saponification, is the hydrolysis of an ester to a carboxylate salt and an alcohol.[1][2][3][4][5] This reaction is typically promoted by a base, which attacks the electrophilic carbonyl carbon of the ester.[1][2][6] In the context of cross-coupling, the base required to facilitate the catalytic cycle (e.g., for transmetalation in Suzuki coupling) can also induce this undesired hydrolysis.[7][8][9]

Q2: Which halide on my substrate is most likely to react first?

A2: For Methyl 5-bromo-4-chloro-2-iodobenzoate, the reactivity of the halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the C-I bond is the most likely to undergo oxidative addition to the palladium catalyst first, making it the primary site for your initial cross-coupling reaction.

Q3: Can I perform multiple cross-coupling reactions on this substrate?

A3: Yes, the differential reactivity of the three halogen atoms allows for sequential cross-coupling reactions. By carefully selecting the reaction conditions, you can selectively couple at the iodo, bromo, and chloro positions in a stepwise manner.

Troubleshooting Guide: Preventing Ester Cleavage

This section provides detailed strategies for preventing ester cleavage in common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, but the bases typically used can be problematic for ester-containing substrates.[8][10]

Issue: Significant ester hydrolysis observed with standard bases like Na₂CO₃ or K₂CO₃.

Core Problem: Stronger inorganic bases, especially in the presence of water, can readily hydrolyze the methyl ester.

Solutions & Protocols:

  • Employ Milder Bases: Weaker bases are less likely to promote ester saponification. Consider the following options:

    • Potassium Phosphate (K₃PO₄): Often effective and less harsh than carbonates.[7][11][12]

    • Potassium Fluoride (KF): A mild base that can be used under anhydrous conditions, further minimizing hydrolysis.[9][11]

    • Cesium Carbonate (Cs₂CO₃): While still a carbonate, its solubility in organic solvents can sometimes allow for lower reaction temperatures and shorter reaction times, indirectly preserving the ester.[7][11]

    • Organic Bases: Triethylamine (Et₃N) or other hindered amine bases can be used, although they may be less effective for the coupling itself.[7][11]

Table 1: Comparison of Bases for Suzuki-Miyaura Coupling of Ester-Containing Aryl Halides

BaseStrengthCommon SolventsKey Considerations
Na₂CO₃, K₂CO₃StrongToluene/H₂O, Dioxane/H₂OHigh risk of ester hydrolysis.[12]
K₃PO₄ModerateToluene/H₂O, Dioxane/H₂OGood balance of reactivity and ester compatibility.[7][11][12]
KFWeakTHF, Toluene (anhydrous)Ideal for base-sensitive substrates; requires anhydrous conditions.[9][11]
Cs₂CO₃StrongTHF, DioxaneHigh solubility may allow for milder conditions.[7][11]
Et₃N, DIPEAWeakToluene, THFGenerally lower coupling efficiency but very mild to esters.[7][11]

Experimental Protocol: Suzuki Coupling with K₃PO₄

  • To a dried Schlenk flask, add Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between aryl halides and terminal alkynes. It typically employs an amine base, which is generally compatible with ester functionalities.

Issue: Ester cleavage is still observed, or the reaction fails.

Core Problem: While the amine base (e.g., Et₃N, DIPEA) is mild, high reaction temperatures or prolonged reaction times can still lead to some ester hydrolysis. Reaction failure is often due to other factors.

Solutions & Protocols:

  • Optimize Reaction Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. For aryl iodides, room temperature to 50 °C is often sufficient.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions. Copper-free Sonogashira protocols may offer a cleaner reaction profile.

  • Ensure Anhydrous and Degassed Conditions: Oxygen can lead to catalyst decomposition and alkyne homocoupling (Glaser coupling), while water can contribute to ester hydrolysis.[14] Using anhydrous solvents and properly degassing the reaction mixture is crucial.

Experimental Protocol: Sonogashira Coupling

  • To a dried Schlenk flask, add Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 1-2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 3.0 equiv.).

  • Add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Coupling

The Heck reaction couples aryl halides with alkenes.[15][16][17] The choice of base is critical for preventing ester cleavage.

Issue: Ester saponification with common inorganic bases.

Core Problem: Similar to the Suzuki coupling, strong inorganic bases can hydrolyze the ester.

Solutions & Protocols:

  • Use Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common and effective bases for the Heck reaction that are compatible with esters.

  • Use Weaker Inorganic Bases: If an inorganic base is necessary, consider milder options like potassium acetate (KOAc) or sodium bicarbonate (NaHCO₃).

Experimental Protocol: Heck Coupling with Et₃N

  • To a pressure tube, add Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add a degassed solvent (e.g., DMF or acetonitrile) and Et₃N (2.0 equiv.).

  • Seal the tube and heat the reaction mixture (e.g., 80-100 °C), monitoring by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify as previously described.

Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds and often requires a strong base, making it particularly challenging for substrates with base-labile functional groups.[18][19]

Issue: High levels of ester cleavage due to the use of strong bases like NaOt-Bu or LHMDS.

Core Problem: The strong bases required for the deprotonation of the amine and to facilitate the catalytic cycle are highly effective at promoting ester saponification.[20][21]

Solutions & Protocols:

  • Use Weaker Bases: While less common, exploring weaker bases like K₃PO₄ or Cs₂CO₃ with a suitable ligand system can sometimes be successful, especially with more reactive aryl halides (like the iodide on your substrate).

  • Lower Reaction Temperatures: The use of modern, highly active Buchwald-Hartwig precatalysts and ligands can allow for reactions to be run at lower temperatures, which can significantly reduce the rate of ester hydrolysis.

  • Careful Selection of Ligand: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can accelerate the desired C-N coupling, potentially allowing for the use of milder conditions.

Experimental Protocol: Buchwald-Hartwig Amination with K₃PO₄

  • In a glovebox, add Methyl 5-bromo-4-chloro-2-iodobenzoate (1.0 equiv.), the amine (1.2 equiv.), K₃PO₄ (2.0 equiv.), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%), and the appropriate ligand (e.g., XPhos or SPhos, 4 mol%) to a vial.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vial and heat the reaction mixture (e.g., 80-100 °C), monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute, and work up as described for the other reactions.

Visualization of Key Processes

Ester_Cleavage_Mechanism

Troubleshooting_Workflow

References
  • Benchchem. (n.d.). Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Garg, N. K., et al. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 6(1), 1-12.
  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters.
  • Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 51(35), 8689-8693.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination.
  • Benchchem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification.
  • Wikipedia. (n.d.). Heck reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2023, January 22). Saponification.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Chemguide. (n.d.). Hydrolysing esters.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • YouTube. (2025, January 11). Saponification Reaction of Esters.

Sources

Handling moisture sensitivity in Methyl 5-bromo-4-chloro-2-iodobenzoate protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Handling Protocols

Document ID: TS-MBClI-004 | Version: 2.1 | Status: Active

Executive Summary & Chemical Profile

Senior Scientist Note: Methyl 5-bromo-4-chloro-2-iodobenzoate is not merely an ester; it is a highly functionalized scaffold designed for metallation. While the ester linkage possesses moderate hydrolytic stability in ambient air, the process sensitivity is extreme.

The electron-withdrawing nature of the three halogen substituents (Br, Cl, I) significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (hydrolysis) than standard benzoates. More critically, this reagent is almost exclusively used for Iodine-Magnesium exchange (using Knochel-Hauser bases) or Pd-catalyzed couplings. In these environments, even trace moisture ( >100 ppm) does not just hydrolyze the ester—it protonates the transient organometallic species, causing immediate reaction failure.

Compound Dashboard
PropertyData
CAS Number 1528948-34-6
Formula C₈H₅BrClIO₂
Molecular Weight 375.38 g/mol
Moisture Sensitivity Level 2 (Storage) / Level 4 (Reaction)
Critical Impurity 5-bromo-4-chloro-2-iodobenzoic acid (Hydrolysis product)
Process Killer Methyl 5-bromo-4-chlorobenzoate (Protonated "Des-iodo" byproduct)

Core Protocols: Moisture Management

Protocol A: Pre-Reaction Drying (The "Solid State" Trap)

Most failures occur because the solvent is dry, but the solid reagent is wet.

Context: Commercial batches often contain 0.5% - 1.0% water. For organometallic exchange (e.g., using i-PrMgCl[1]·LiCl), water content must be <100 ppm .

Step-by-Step Methodology:

  • Dissolution: Dissolve the required mass of Methyl 5-bromo-4-chloro-2-iodobenzoate in anhydrous THF (Grade: <50 ppm H₂O). Use a concentration of 0.5 M.

  • Azeotropic Drying (Optional but Recommended): If the solid was stored in non-desiccated conditions, perform a "strip-dry" cycle:

    • Dissolve in anhydrous Toluene.

    • Rotary evaporate to dryness under high vacuum (<5 mbar) at 40°C.

    • Repeat 2x. This physically entrains and removes bound water.

  • Molecular Sieve Treatment:

    • Prepare activated 3Å molecular sieves (activate at 300°C for 12h under vacuum).

    • Add sieves (20% m/v) to the THF solution of the ester.

    • Let stand for 4-12 hours under Argon/Nitrogen.

  • Cannula Transfer: NEVER pour the solution. Use positive pressure cannula transfer to move the dried solution into the reaction vessel.

Protocol B: The "Knochel Exchange" Environment

Handling the reagent during Iodine-Magnesium Exchange.

Mechanism: The iodine at C2 is exchanged for Magnesium. Water will immediately kill this species, forming the des-iodo analog.

Workflow Visualization:

G Start Start: Methyl 5-bromo-4-chloro-2-iodobenzoate CheckWater Check System Moisture (KF Titration) Start->CheckWater Decision Is Water < 100 ppm? CheckWater->Decision Dry ACTION: Azeotrope with Toluene Store over 3Å Sieves Decision->Dry No (>100 ppm) Reaction Add i-PrMgCl·LiCl (-40°C) Decision->Reaction Yes Dry->CheckWater Intermed Intermediate: Magnesiated Species (Highly Basic / Moisture Sensitive) Reaction->Intermed Path_Success Add Electrophile (E+) Product Formed Intermed->Path_Success Path_Fail Moisture Ingress (H2O) Intermed->Path_Fail Fail_Product FAILURE: Methyl 5-bromo-4-chlorobenzoate (Proton Quench) Path_Fail->Fail_Product

Figure 1: Critical path analysis for Iodine-Magnesium exchange. Note that moisture leads to the "Proton Quench" pathway, irreversibly destroying the expensive starting material.

Troubleshooting Guide (Symptom-Based)

Scenario 1: "My yield is low, and I see a new spot on TLC."

Diagnosis Matrix:

Observation (NMR/LCMS)Root CauseTechnical ExplanationCorrective Action
Mass M-126 (Loss of I) Wet Reaction Water protonated the Grignard intermediate. The iodine was exchanged, but the Mg species grabbed a proton from H₂O instead of the electrophile.Dry the starting material solution over 3Å sieves for 12h. Check inert gas lines for leaks.
Broad peak 10-13 ppm (¹H NMR) Hydrolysis The ester hydrolyzed to the carboxylic acid. This likely happened during storage, not the reaction.Check storage freezer. If the bottle was not parafilmed/taped, ambient moisture hydrolyzed the electron-deficient ester.
Starting Material Unreacted Old Reagent The Knochel base (i-PrMgCl[1]·LiCl) has degraded or absorbed moisture.Titrate the Grignard reagent using Iodine/LiCl or salicylaldehyde phenylhydrazone before use.
Scenario 2: "The solid has turned slightly yellow/orange."
  • Cause: Iodine liberation.

  • Mechanism: Photolytic cleavage of the C-I bond or trace acid-catalyzed decomposition.

  • Impact: Free iodine is an oxidant and can poison Pd catalysts.

  • Fix: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) during workup to reduce free 
    
    
    
    back to iodide. Store the solid in amber vials wrapped in foil.

Frequently Asked Questions (FAQs)

Q: Can I dry this compound in a vacuum oven at 60°C? A: Proceed with caution. While the melting point is likely above 60°C, the combination of heat and trace moisture in a vacuum oven can accelerate hydrolysis (autocatalytic loop).

  • Better Method: Dissolve in DCM, dry over

    
    , filter, and rotary evaporate. Then dry under high vacuum at room temperature  for 4 hours.
    

Q: Why does the protocol specify 3Å sieves instead of 4Å? A: 3Å sieves are superior for drying solvents (THF, MeCN) and small organic molecules. 4Å sieves are slightly larger and can sometimes catalyze side reactions or absorb larger molecules, though for this specific ester, the risk is low. 3Å is the industry standard for "organometallic-grade" dryness.

Q: I am using this for a Suzuki coupling, not a Grignard. Do I need to be as careful? A: You have more leeway. Suzuki couplings use aqueous base (like


 in 

/Dioxane). However, hydrolysis is still a risk .
  • Modification: Use anhydrous base (

    
     or 
    
    
    
    ) in dry Toluene/THF if you observe ester hydrolysis competing with the cross-coupling.

References & Authoritative Grounding

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. (Foundational text on handling Iodine-Magnesium exchange with sensitive esters).

    • Relevance: Establishes the tolerance of esters to Mg-reagents only at low temperatures (-40°C to -78°C) and strictly anhydrous conditions.

  • Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8351–8354. Link

    • Relevance: Validates the use of 3Å molecular sieves as the most effective method for achieving <10 ppm water in THF.

  • Reich, H. J. "Winnebago Reagent Manipulation Guidelines." University of Wisconsin-Madison Chemistry Department. Link

    • Relevance: Standard operating procedures for cannula transfers and Schlenk lines cited in Protocol A.

  • Larson, G. L., & Weber, J. C. "Reaction of Organohalides with Magnesium." Organic Reactions, 2004.

    • Relevance: Details the "Proton Quench" mechanism (Scenario 1 in Troubleshooting) where moisture destroys the Grignard intermediate.

For further technical assistance, please contact the Process Chemistry Group at [Internal Email Redacted].

Sources

Validation & Comparative

Comparative Stability Guide: Methyl 5-bromo-4-chloro-2-iodobenzoate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-4-chloro-2-iodobenzoate (CAS 1528948-34-6) presents a complex stability profile defined by the competition between steric shielding and electronic activation. Under basic conditions, the molecule is primarily susceptible to ester hydrolysis , yielding the corresponding benzoic acid. However, unlike simple benzoates, the bulky ortho-iodine substituent exerts a significant "Ortho Effect," retarding the rate of hydrolysis compared to its non-iodinated analogs.

Secondary degradation pathways involving Nucleophilic Aromatic Substitution (


)  at the C4-chlorine or C2-iodine positions are theoretically possible due to the electron-withdrawing nature of the ester group but are kinetically disfavored in aqueous media due to the rapid formation of the deactivated carboxylate species.

Recommendation: For synthetic workflows, this compound functions as a stable intermediate in mild alkaline environments (pH < 10) at low temperatures. In strong alkoxide bases (e.g., NaOMe/MeOH), strict temperature control (< 0°C) is required to prevent competitive dehalogenation or transesterification.

Chemical Context & Structural Analysis

To understand the stability, we must analyze the electronic and steric environment of the core structure.

  • Electronic Activation (Instability Factors):

    • Ester Group (C1): A strong Electron Withdrawing Group (EWG) that activates the ring, particularly positions 2 (ortho) and 4 (para), making them susceptible to nucleophilic attack.

    • Halogen Pattern: The 4-Chloro and 5-Bromo atoms further withdraw electron density, increasing the electrophilicity of the carbonyl carbon (making hydrolysis faster than in unsubstituted benzoates).

  • Steric Protection (Stability Factors):

    • 2-Iodo Substituent: The large iodine atom at the ortho position creates significant steric hindrance. This blocks the trajectory of nucleophiles (like

      
      ) attacking the carbonyl carbon, effectively increasing the hydrolytic stability  relative to Methyl 4-chloro-3-bromobenzoate.
      
Structural Logic Diagram

The following diagram illustrates the competing forces governing the molecule's stability.

G Compound Methyl 5-bromo-4-chloro-2-iodobenzoate OrthoEffect Ortho-Iodine Steric Bulk (Blocks Carbonyl Attack) Compound->OrthoEffect Structural Feature Electronic Ester + Halogen EWG (Activates Ring) Compound->Electronic Structural Feature Hydrolysis PRIMARY PATHWAY: Ester Hydrolysis (Formation of Acid) Stability Net Result: Moderate Stability (Kinetic Protection) Hydrolysis->Stability Dominant Fate SNAr SECONDARY PATHWAY: SNAr at C4-Cl or C2-I (Dehalogenation) OrthoEffect->Hydrolysis INHIBITS Electronic->Hydrolysis PROMOTES Electronic->SNAr ENABLES

Figure 1: Mechanistic forces governing the stability of Methyl 5-bromo-4-chloro-2-iodobenzoate.

Comparative Stability Analysis

This section compares the product against relevant structural analogs to benchmark its performance.

Table 1: Comparative Hydrolytic Stability (Predicted)

Conditions: 1M NaOH, 25°C, 1:1 THF/Water

CompoundRelative Hydrolysis RateHalf-Life (

)
Mechanistic Rationale
Methyl Benzoate 1.0 (Reference)~hoursStandard baseline.
Methyl 4-chlorobenzoate 4.5x Faster~mins/hoursInductive withdrawal by Cl activates carbonyl.
Methyl 2-iodobenzoate 0.2x Slower~daysOrtho-effect: Iodine blocks nucleophilic attack.
Target: Methyl 5-bromo-4-chloro-2-iodobenzoate 0.8x (Estimated) ~Hours to Days Balanced: Electronic activation (4-Cl, 5-Br) is counteracted by steric shielding (2-I).
Ethyl Analog 0.4x Slower> DaysEthyl group adds additional steric bulk vs Methyl.
Detailed Comparison
1. Vs. Non-Iodinated Analogs (e.g., Methyl 4-chlorobenzoate)
  • Verdict: The target molecule is more stable to hydrolysis.

  • Reasoning: While the 4-Cl and 5-Br groups withdraw electrons (usually accelerating hydrolysis), the 2-Iodo group is the dominant kinetic factor. The "Ortho Effect" forces the ester group out of planarity with the ring, reducing conjugation and physically blocking the approach of the hydroxide ion.

2. Vs. The Free Acid (5-bromo-4-chloro-2-iodobenzoic acid)
  • Verdict: The ester is the labile precursor .

  • Insight: Once hydrolyzed to the acid (specifically the carboxylate anion

    
     in base), the molecule becomes chemically inert to substitution. The negative charge on the carboxylate shields the ring from further nucleophilic attack (
    
    
    
    ), protecting the halogens. Therefore, "instability" is transient and results in a stable carboxylate salt.

Experimental Validation Protocols

To confirm the stability profile in your specific application, use the following self-validating protocols.

Protocol A: Controlled Hydrolysis Kinetics (Stress Test)

Objective: Determine the


 of the ester in your specific reaction buffer.
  • Preparation: Dissolve 50 mg of Methyl 5-bromo-4-chloro-2-iodobenzoate in 10 mL of THF.

  • Initiation: Add 10 mL of buffered basic solution (e.g., 0.1 M NaOH or Carbonate buffer pH 10) at

    
    .
    
  • Sampling: Aliquot 100

    
     every 15 minutes into a quench solution (100 
    
    
    
    1M HCl in Acetonitrile).
  • Analysis: Inject into HPLC (C18 Column, Gradient Water/ACN + 0.1% Formic Acid).

    • Track: Disappearance of Ester (RT ~12 min) vs. Appearance of Acid (RT ~8 min).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Chemoselectivity Check ( Risk)

Objective: Ensure halogens (Cl, I) are not displaced by the base.

  • Condition: Expose compound to 2 equivalents of NaOMe in MeOH at 0°C for 1 hour.

  • Validation: Analyze by LC-MS.

    • Mass Shift Warning: Look for M-Cl+OMe (Mass -35 +31 = Net -4) or M-I+OMe.

    • Success Criteria: >98% recovery of Methyl ester or Methyl ester + Acid. <1% of methoxy-substituted byproducts.

Degradation Pathway Visualization

This diagram maps the potential fates of the molecule during the stress test.

Degradation cluster_Main Major Pathway (Aqueous Base) cluster_Side Minor Pathway (Strong Nucleophiles/Heat) Start Methyl 5-bromo-4-chloro-2-iodobenzoate (Starting Material) Intermediate Tetrahedral Intermediate (Sterically Hindered) Start->Intermediate + OH- (Slow) SNAr_Product Methoxy-substituted Analog (Impurity) Start->SNAr_Product + MeO- (Rare) Product 5-bromo-4-chloro-2-iodobenzoic acid (Stable Carboxylate) Intermediate->Product - MeOH

Figure 2: Degradation pathways. The green path represents the standard hydrolysis; the red path represents the potential side reaction to be monitored.

References

  • Mechanisms of Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]

  • Kinetics and mechanism of phosphate-catalyzed hydrolysis of benzoate esters. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Methyl 5-bromo-4-chloro-2-iodobenzoate Product Data. PubChem. Retrieved from [Link]

  • Ortho-Effects in Benzoate Hydrolysis.Sigma-Aldrich Technical Library. (General reference to steric hindrance principles in organic synthesis).

Disclaimer: This guide is intended for research purposes. Always verify stability in your specific matrix using the protocols provided above.

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